![molecular formula C12H13NO2 B3008593 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol CAS No. 401632-47-1](/img/structure/B3008593.png)
2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol
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Overview
Description
“2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The oxazole ring is substituted with a methyl group at the 3rd position and a phenyl group at the 5th position . The 2nd position of the oxazole ring is linked to an ethanol group .
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” consists of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . This ring is substituted with a methyl group at the 3rd position and a phenyl group at the 5th position . The 2nd position of the oxazole ring is linked to an ethanol group .Scientific Research Applications
Antimicrobial Properties
Oxazole derivatives, including our compound of interest, exhibit antimicrobial potential. Researchers have synthesized various oxazole derivatives and screened them for their effectiveness against bacteria and fungi. For instance, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined their antibacterial potential against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .
COX-2 Inhibition
Oxaprozin, a COX-2 inhibitor, contains an oxazole ring. Our compound’s COX-2 inhibitory potential could be relevant for pain management and inflammation.
Future Directions
The future directions for research on “2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” could include exploring its potential biological activities, given that oxazole derivatives have been found to exhibit a wide range of biological activities . Additionally, developing eco-friendly synthetic strategies for oxazole derivatives could be another area of focus .
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These include various enzymes and receptors, imparting preferential specificities in their biological responses .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been reported to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
properties
IUPAC Name |
2-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-11(7-8-14)12(15-13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRGNEVRQGHWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol |
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